![molecular formula C18H17N3O4 B2918013 3-methyl-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941956-76-9](/img/structure/B2918013.png)
3-methyl-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine is a versatile scaffold in drug discovery due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This could suggest potential applications in designing drugs with specific stereochemical requirements or targeting three-dimensional molecular shapes.
Antimicrobial and Anticancer Applications
Compounds with similar structures have been studied for their pharmacological activities, including antimicrobial and anticancer properties . This indicates that the compound may also be researched for similar applications.
Molecular Modelling
Molecular modelling has been used to study the pharmacological activities of related compounds . This suggests that “3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” could also be subject to computational studies to predict its biological significance.
Future Directions
Pyrrolidine derivatives are widely used in drug discovery due to their ability to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . Therefore, “3-methyl-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and similar compounds may have potential applications in the development of new drugs.
properties
IUPAC Name |
3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-11-13(4-9-16(12)21(24)25)18(23)19-14-5-7-15(8-6-14)20-10-2-3-17(20)22/h4-9,11H,2-3,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKYCCGJWVTSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
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